![molecular formula C6H13BrN2 B044762 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptan-dihydrobromid CAS No. 125224-62-6](/img/structure/B44762.png)
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptan-dihydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This compound is often used as a starting material for the synthesis of chiral ligands and catalysts, making it valuable in asymmetric synthesis and catalysis.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in the synthesis of dicopper(II) complexes and other metal-organic frameworks.
Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used as an organocatalyst in various industrial processes, including the Biginelli reaction for the synthesis of dihydropyrimidinones.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands can bind to various targets, influencing their activity.
Mode of Action
The compound interacts with its targets through the formation of chiral diazabicyclic ligands These ligands can influence the activity of their targets, leading to various biochemical changes
Biochemical Pathways
The compound is involved in the preparation of diazabicyclo[2.2.1]heptane derivatives, which are used as catalysts in asymmetric catalysis reactions . These reactions can influence various biochemical pathways, although the specific pathways affected would depend on the nature of the reaction and the targets involved.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its targets and the biochemical pathways it influences. As it is used in the synthesis of chiral diazabicyclic ligands and as a catalyst in asymmetric catalysis reactions , it can influence a wide range of molecular and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane using hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to obtain the desired dihydrobromide salt.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bicyclic structure.
Catalytic Reactions: As a chiral catalyst, it can facilitate asymmetric synthesis reactions, leading to the formation of enantiomerically pure products.
Common Reagents and Conditions
Common reagents used in reactions with (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted diazabicycloheptane derivatives, while catalytic reactions can produce enantiomerically pure compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: Similar in structure but with a benzyl group, used in similar catalytic applications.
(1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride: Another bicyclic compound with different ring size and nitrogen positioning.
1,4-Diazabicyclo[2.2.2]octane: A related compound with a different bicyclic structure, used as a ligand and catalyst.
Uniqueness
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific chiral centers and bicyclic structure, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metal ions and act as a chiral catalyst sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
125224-62-6 |
|---|---|
Molekularformel |
C6H13BrN2 |
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI-Schlüssel |
KSHGGRGZBKHXTJ-GEMLJDPKSA-N |
Isomerische SMILES |
CN1C[C@@H]2C[C@H]1CN2.Br |
SMILES |
CN1CC2CC1CN2.Br.Br |
Kanonische SMILES |
CN1CC2CC1CN2.Br |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
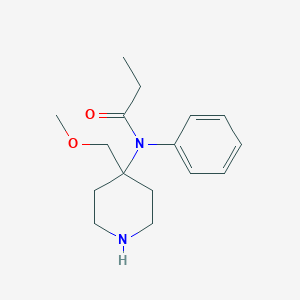
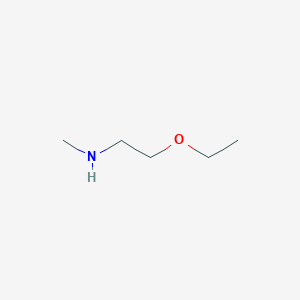
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)


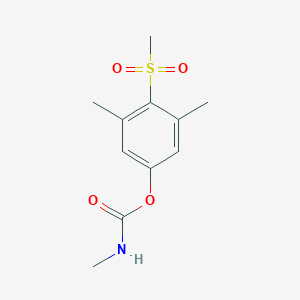
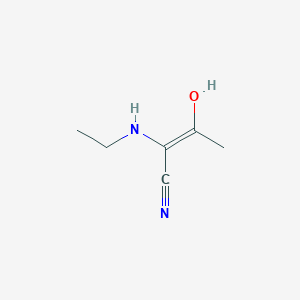
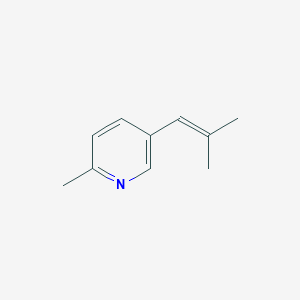
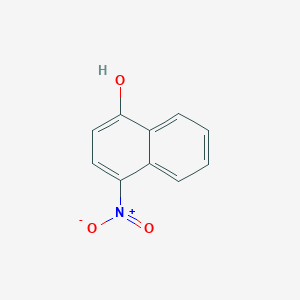
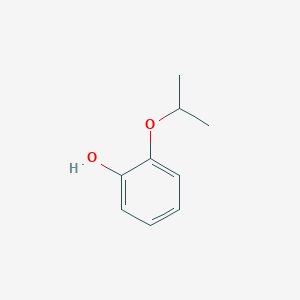
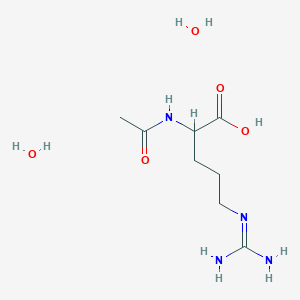
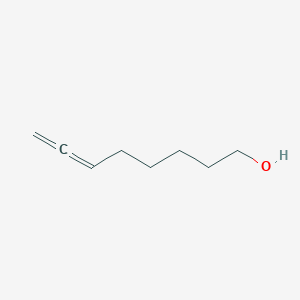
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
